2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
Beschreibung
Historical Context of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives represent a critical class of nitrogen-bridged heterocyclic compounds whose discovery dates to the mid-20th century. Early work focused on their synthesis via condensation reactions between 2-aminopyridines and α-halo ketones, as described in foundational studies from the 1960s. The scaffold gained prominence in the 1980s with the development of zolpidem, a commercially successful imidazopyridine-based hypnotic agent, which highlighted the structural versatility and pharmacological potential of this heterocycle.
Subsequent decades saw advancements in synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed couplings, enabling access to diverse substitution patterns. A 2015 review by Bagdi et al. cataloged over 20 distinct synthetic routes, emphasizing the scaffold's adaptability for medicinal chemistry applications. The introduction of eco-friendly protocols, such as catalyst-free condensations for benzoimidazo[1,2-a]pyridines in 2021, further expanded the synthetic toolkit.
Significance in Heterocyclic Chemistry
The imidazo[1,2-a]pyridine core exhibits unique electronic and steric properties that make it invaluable in heterocyclic chemistry:
Structural Features
- Bicyclic system with conjugated π-electrons enabling charge transport
- N1 atom acting as hydrogen bond acceptor
- C3 position amenable to diverse functionalization
Applications
The compound 2-[(4-bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone exemplifies this versatility, combining a thioether-linked bromoarene with a methyl-substituted imidazopyridine core. This architecture enables dual functionality: the bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions, while the ethanone moiety serves as a handle for further derivatization.
Discovery and Development Timeline
Key Milestones
- 1987 : Commercialization of zolpidem validates imidazopyridine scaffold in CNS therapeutics
- 2015 : Comprehensive review establishes modern synthetic paradigms
- 2021 : Catalyst-free synthesis expands green chemistry applications
- 2024 : First covalent KRAS G12C inhibitors using imidazopyridine core reported
The specific compound this compound emerged from efforts to combine sulfur-containing pharmacophores with imidazopyridine systems. Early synthetic approaches involved sequential functionalization:
- Construction of 2-methylimidazo[1,2-a]pyridine via Groebke-Blackburn-Bienaymé reaction
- Introduction of ethanone group at C3 through Friedel-Crafts acylation
- Thioether formation via nucleophilic aromatic substitution
Recent innovations employ one-pot strategies using Lawesson's reagent for simultaneous thioether and ketone installation, improving yields from 42% to 68% in model systems.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-11-16(19-9-3-2-4-15(19)18-11)14(20)10-21-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCGLBOYIHIQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The bromophenylsulfanyl group is then introduced via nucleophilic substitution reactions, often using bromophenylthiol and suitable catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with variations in substituents, as detailed below:
Substituent Modifications on the Imidazo[1,2-a]pyridine Core
- 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS 29096-60-4): The simplest analog lacks the 4-bromophenylsulfanyl group.
- 1-(8-(3-Chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (3d): Substitution at the 8-position with a 3-chlorophenyl group yields 80% synthesis efficiency and a melting point of 114–116°C. This analog demonstrates moderate PLA2 inhibition (59.1% at 100 µM) .
- 1-(8-(3-Methoxyphenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (3e): A methoxy substituent at the 8-position results in 81% yield and 65.3% PLA2 inhibition, highlighting the impact of electron-donating groups on activity .
Modifications in the Sulfanyl-Acetyl Side Chain
- 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone (CAS 478042-05-6): Replacing bromine with fluorine reduces molecular weight and alters lipophilicity. This compound is discontinued but was studied for its safety profile, including skin/eye irritation risks .
- This analog is cataloged for biochemical screening .
- BAY10000493: A related TASK-1 inhibitor with a 4-bromophenyl-imidazo[1,2-a]pyridine core and piperazinyl-fluorophenylmethanone side chain. It binds the intracellular vestibule of K<sup>+</sup> channels, demonstrating the pharmacophore versatility of brominated imidazopyridines .
Table 1: Structural and Functional Comparison of Key Analogs
Research Findings and Implications
- Synthetic Efficiency : The 4-bromophenylsulfanyl derivative’s synthesis pathway is inferred from analogous compounds (e.g., 3d and 3e), where boronic acid cross-coupling reactions achieve >80% yields . Bromine’s steric and electronic effects may necessitate optimized conditions.
- Biological Activity : Bromine’s presence enhances target engagement in related compounds (e.g., BAY10000493’s K<sup>+</sup> channel binding ). However, PLA2 inhibition data suggest chloro- or methoxy-substituted analogs may outperform brominated derivatives in specific contexts .
- Safety and Stability : Fluorinated analogs like CAS 478042-05-6 exhibit significant irritation risks, while brominated compounds may offer better stability due to reduced metabolic susceptibility .
Biologische Aktivität
2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is a complex organic compound with the molecular formula C16H13BrN2OS. Its unique structure, featuring a bromophenyl group linked to a sulfanyl group and an ethanone moiety with a methylimidazo[1,2-a]pyridine ring, suggests potential biological activities that warrant investigation. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as anti-cancer activity or antimicrobial effects. The precise pathways depend on the biological context and application of the compound.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line Tested | Mechanism |
|---|---|---|---|
| Compound A | 10 | MCF-7 | Apoptosis induction |
| Compound B | 5 | HeLa | Cell cycle arrest |
| Compound C | 15 | A549 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Similar sulfanyl compounds have demonstrated effective antibacterial activity against various pathogens. For example, studies have shown that certain derivatives can inhibit bacterial growth comparable to standard antibiotics like chloramphenicol .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Pathogen Tested | Activity Type |
|---|---|---|---|
| Compound D | 50 | Staphylococcus aureus | Bacteriostatic |
| Compound E | 30 | Escherichia coli | Bactericidal |
| Compound F | 25 | Pseudomonas aeruginosa | Bactericidal |
Case Studies
A study published in Pharmaceutical Research demonstrated the effects of related imidazo[1,2-a]pyridine compounds on cancer cell lines. The results indicated a dose-dependent response in inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways . Another research highlighted the antibacterial efficacy of sulfanyl derivatives against multi-drug resistant strains, suggesting their potential as new therapeutic agents in treating infections caused by resistant bacteria .
Q & A
Q. How can researchers optimize the synthesis of 2-[(4-bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For imidazo[1,2-a]pyridine derivatives, key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions involving bromophenyl groups .
- Catalyst use : Base catalysts (e.g., NaHCO₃) improve coupling efficiency in forming the imidazo[1,2-a]pyridine core .
- Temperature control : Reflux conditions (80–100°C) are critical for complete conversion, followed by gradual cooling to precipitate intermediates .
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the imidazo[1,2-a]pyridine ring and sulfanyl group attachment. Aromatic protons typically appear at δ 7.0–8.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~417 for C₁₉H₁₅BrN₂OS) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding patterns. For example, the sulfanyl group may form C–H···S interactions with adjacent aromatic rings .
Q. What preliminary biological screening methods are used to assess its antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest activity .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures. IC₅₀ values correlate with triazole/sulfanyl pharmacophores .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as disordered sulfanyl groups or twinning?
- Methodological Answer :
- Disorder modeling : SHELXL’s PART instruction partitions electron density for overlapping atoms. For sulfanyl groups, refine occupancy ratios (e.g., 70:30 split) .
- Twinning analysis : Use PLATON’s TWINABS for data scaling. For pseudo-merohedral twins, apply HKLF5 format in SHELXL .
- Hydrogen-bond validation : Graph-set analysis (e.g., Etter’s rules) identifies persistent motifs (e.g., R₂²(8) rings) to validate packing .
Q. What mechanistic insights explain the compound’s reactivity under varying pH or redox conditions?
- Methodological Answer :
- pH-dependent stability : At acidic pH (<3), the imidazo[1,2-a]pyridine core may protonate, altering electron density at the sulfanyl group. Monitor via UV-Vis spectroscopy (λ shifts at 270–300 nm) .
- Oxidative susceptibility : Cyclic voltammetry reveals oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), correlating with sulfanyl-to-sulfoxide conversion. Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states .
Q. How can computational modeling predict binding modes to biological targets (e.g., kinases or microbial enzymes)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., EGFR kinase). The bromophenyl group often occupies hydrophobic pockets, while the sulfanyl moiety interacts with cysteine residues .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD >3 Å suggests conformational flexibility affecting binding .
Q. What strategies address contradictory biological data (e.g., high in vitro activity but low in vivo efficacy)?
- Methodological Answer :
- ADME profiling : Measure logP (HPLC) to assess lipophilicity; optimal range 2–3 for membrane permeability. Poor solubility (<10 µM) may require formulation with PEG or cyclodextrin .
- Metabolite identification : LC-MS/MS detects Phase I metabolites (e.g., sulfoxide derivatives). CYP3A4 inhibition assays (fluorescent substrates) predict metabolic stability .
- In vivo PK studies : Rodent models (IV/PO dosing) calculate bioavailability. A >30% F-value supports further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
